molecular formula C8H14O2 B3057060 Methyl 2,2-dimethylpent-4-enoate CAS No. 76352-72-2

Methyl 2,2-dimethylpent-4-enoate

Cat. No. B3057060
CAS RN: 76352-72-2
M. Wt: 142.2 g/mol
InChI Key: HNCKDIDOYWCKQW-UHFFFAOYSA-N
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Patent
US06605679B1

Procedure details

2,2-Dimethyl-4-pentenoic acid (15 g, 0.117 mol) was mixed with 70 mL anhydrous methanol and 50 mL toluene. Concentrated sulfuric acid (0.1 mL) was added. The solution was refluxed for 24 h. Solvents were then removed. The crude product was distilled under reduced pressure to gave 6 g pure product. 1H NMR(CDCl3) δ1.28(s, 6H, —CMe2—); 2.37(d, 2H, CH2═CHCH2—); 3.77(s, 3H, —CO2Me); 5.15(m, 2H, CH2═CH—); 5.84(m, 1H, CH2═CH—)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH2:6][CH:7]=[CH2:8])[C:3]([OH:5])=[O:4].[CH3:10]O.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[CH3:1][C:2]([CH3:9])([CH2:6][CH:7]=[CH2:8])[C:3]([O:5][CH3:10])=[O:4]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC(C(=O)O)(CC=C)C
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Solvents were then removed
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OC)(CC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.